Silychristin B
Overview
Description
Silychristin B is a natural product and one of the constituents of silymarin, the standardized, active extract of the fruit of milk thistle, Silybum marianum . It is the second most abundant constituent in silymarin, after silybin . Silymarin is a complex mixture of bioactive flavonolignans, which are known for their hepatoprotective, anti-proliferative, immunomodulatory, anti-inflammatory, and antioxidant properties .
Preparation Methods
Silychristin B can be isolated from silymarin, which is obtained from the fruits of Silybum marianum through extraction with polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate . The separation of this compound from other flavonolignans in silymarin can be achieved using high-performance liquid chromatography (HPLC) with a common C18 column . This method allows for the baseline separation of silychristin A, this compound, isosilychristin, and silydianin .
Chemical Reactions Analysis
Silychristin B, like other flavonolignans, undergoes various chemical reactions. It can participate in oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 2,3-dehydrosilychristin .
Scientific Research Applications
Mechanism of Action
Silychristin B exerts its effects through various molecular targets and pathways. It acts as a specific ligand for biological targets, following the “lock-and-key” concept . This compound has been shown to inhibit drug-metabolizing enzymes and modulate multidrug resistance activity . It also targets cellular pathways such as the MAPK, mTOR, β-catenin, and Akt pathways, and inhibits the gene expression of several apoptotic proteins and inflammatory cytokines .
Comparison with Similar Compounds
Silychristin B is one of several flavonolignans found in silymarin. Other similar compounds include silybin A and B, isosilybin A and B, silychristin A, and silydianin . Among these, silybin is the most abundant and the most studied flavonolignan . This compound is unique in its specific biological activities and its ability to act as a ligand for certain biological targets . The structural differences between these compounds result in variations in their biological activities and therapeutic potential .
Properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[(2S,3R)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-33-18-6-10(2-3-15(18)28)23-14(9-26)13-4-11(5-17(30)25(13)35-23)24-22(32)21(31)20-16(29)7-12(27)8-19(20)34-24/h2-8,14,22-24,26-30,32H,9H2,1H3/t14-,22-,23+,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLIIPOXVWESJG-KEDVUCMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858723 | |
Record name | (-)-Silychristin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879325-58-3 | |
Record name | (-)-Silychristin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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